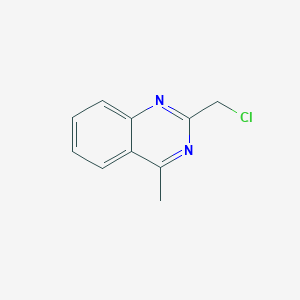

2-(Chloromethyl)-4-methylquinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUBOJGMLASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287111 | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109113-72-6 | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloromethyl 4 Methylquinazoline

Elucidation of Classical and Reported Synthetic Routes

The synthesis of 2-(Chloromethyl)-4-methylquinazoline has been approached through several established chemical pathways. These methods, while effective, often involve trade-offs between yield, purity, and the use of hazardous reagents.

Condensation Reactions Involving o-Aminoacetophenone Derivatives

A foundational method for constructing the quinazoline (B50416) core involves the condensation of o-aminoacetophenone with a suitable reagent. One reported route involves the condensation of o-aminoacetophenone with hydroxylamine (B1172632) hydrochloride to form 1-(2-aminophenyl)-1-ethanone oxime. This intermediate is then cyclized with chloroacetyl chloride to yield this compound-3-oxide, which is subsequently reduced using phosphorus trichloride (B1173362) to obtain the final product. guidechem.comjustia.com Another approach utilizes the reaction of o-aminoacetophenone with 2-chloroacetamide (B119443) in the presence of phosphoric acid and ethanol. chemicalbook.com

Cyclization Approaches Utilizing Chloroacetonitrile (B46850) as a Reagent

A prevalent and often preferred method involves the direct cyclization of o-aminoacetophenone with chloroacetonitrile. guidechem.comguidechem.com This reaction is typically catalyzed by an acid, such as hydrogen chloride gas, in a suitable solvent like 1,4-dioxane. guidechem.comnus.edu.sg This route is considered advantageous due to its shorter synthetic pathway and generally higher yields compared to other classical methods. guidechem.comjustia.com However, the use of large quantities of hydrogen chloride gas can pose safety risks in a production environment. guidechem.com

One-Pot Synthetic Procedures for the Quinazoline Core

To improve efficiency and reduce intermediate handling, one-pot synthetic procedures have been developed. These methods aim to combine multiple reaction steps into a single process. For instance, an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids and chloroacetonitrile has been described, which can be adapted for related quinazoline structures. mdpi.comnih.gov These procedures often focus on optimizing the reaction conditions to drive the reaction to completion without the need for isolating intermediates. mdpi.com

Advanced and Green Chemistry Approaches in this compound Synthesis

Application of Ionic Liquid Catalysis for Enhanced Efficiency and Safety

A significant advancement in the synthesis of this compound is the use of acidic ionic liquids as catalysts. nus.edu.sg For example, N-methyl-3-sulfopropyl imidazolium (B1220033) chloride has been employed as a catalyst in the reaction between o-aminoacetophenone and chloroacetonitrile in 1,4-dioxane. guidechem.comchemicalbook.com This method offers several advantages, including a high degree of safety, easily controlled reaction process, and high product yield and purity. nus.edu.sg The use of ionic liquids can circumvent the need for hazardous reagents like phosphorus oxychloride and large volumes of hydrogen chloride gas. guidechem.comrsc.org The intrinsic catalytic activity of some ionic liquids allows them to also function as the solvent, further simplifying the reaction setup and workup. rsc.org

Optimization of Reaction Conditions for Improved Yields and Purity

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis involving o-aminophenylacetone and chloroacetonitrile catalyzed by hydrogen chloride, the optimized conditions were found to be a reaction temperature of 10°C, a reaction time of 20 hours, and a molar ratio of o-aminophenylacetone to chloroacetonitrile to HCl of 1.0:1.1:3.0. guidechem.com Under these conditions, a yield of 77.3% and a purity of 98.30% were achieved. guidechem.com In another optimized procedure using o-aminoacetophenone and 2-chloroacetamide with phosphoric acid as a catalyst, a yield of 94.26% with a purity of 99.9% was reported after refluxing for 45 hours. chemicalbook.com The choice of solvent and catalyst, as demonstrated by the use of ionic liquids and Lewis acids, also plays a pivotal role in the reaction's efficiency. nus.edu.sgjournalirjpac.comindexcopernicus.com

Data Tables

Table 1: Comparison of Synthetic Routes for this compound

| Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Advantages | Key Disadvantages |

| Condensation | o-Aminoacetophenone, Hydroxylamine hydrochloride, Chloroacetyl chloride | Phosphorus trichloride | Low | Established methodology | Use of highly toxic reagents, long route |

| Cyclization | o-Aminoacetophenone, Chloroacetonitrile | Hydrogen chloride gas | 77.3% guidechem.com | Shorter route, higher yield | Use of large amounts of hazardous gas |

| One-Pot | o-Anthranilic acids, Chloroacetonitrile | - | - | Reduced handling, improved efficiency | - |

| Ionic Liquid Catalysis | o-Aminoacetophenone, Chloroacetonitrile | Acidic ionic liquid (e.g., N-methyl-3-sulfopropyl imidazolium chloride) | 85.14% chemicalbook.com | High safety, high yield and purity, environmentally friendly | - |

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound from o-Aminophenylacetone and Chloroacetonitrile guidechem.com

| Parameter | Optimized Value |

| Reaction Temperature | 10°C |

| Reaction Time | 20 hours |

| Molar Ratio (o-aminophenylacetone:chloroacetonitrile:HCl) | 1.0:1.1:3.0 |

| Result | |

| Yield | 77.3% |

| Purity | 98.30% |

Strategies for Mitigating the Use of Highly Toxic Reagents in Synthesis

The pursuit of safer and more environmentally benign chemical processes has led to the development of alternative synthetic routes for quinazoline derivatives that avoid highly toxic reagents. Traditional methods for the synthesis of this compound have often relied on hazardous chemicals such as phosphorus trichloride and phosphorus oxychloride. guidechem.comguidechem.com These substances pose significant safety risks and contribute to environmental pollution.

In response to these challenges, greener synthetic strategies have emerged. One notable approach involves the use of ionic liquids as catalysts. For instance, a method proposed by Zhang Shaoping utilizes the ionic liquid N-methyl-3-sulfopropyl imidazolium chloride as a catalyst for the synthesis of this compound. guidechem.com This method circumvents the need for highly toxic and corrosive reagents.

Other green chemistry approaches applicable to quinazoline synthesis include:

Microwave-assisted synthesis: This technique can accelerate reaction rates, improve yields, and reduce the formation of byproducts, often in solvent-free conditions.

Multi-component reactions (MCRs): MCRs offer a more atom-economical approach by combining three or more reactants in a single step, minimizing waste.

Use of solid acid catalysts: Reusable solid acid catalysts can replace hazardous liquid acids, simplifying purification processes and reducing corrosive waste streams.

Catalyst-free and solvent-free conditions: Whenever possible, reactions are being designed to proceed without the need for catalysts or solvents, further reducing the environmental impact.

These strategies align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency, thus providing a more sustainable framework for the synthesis of this compound and related compounds.

Synthesis of Related Quinazoline Derivatives with Chloromethyl Functionality

The chloromethyl group is a versatile functional handle that allows for the further elaboration of the quinazoline scaffold, leading to a diverse range of derivatives with potential biological activity. The synthesis of such derivatives has been an active area of research.

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been developed using o-anthranilic acids and chloroacetonitrile as starting materials. nih.govnih.gov This method has been shown to be applicable to a variety of substituted o-anthranilic acids, yielding a range of 2-chloromethyl-4(3H)-quinazolinone derivatives with substituents on the benzene (B151609) ring. nih.gov

The following table summarizes the synthesis of various substituted 2-chloromethyl-4(3H)-quinazolinones from their corresponding substituted 2-aminobenzoic acids.

| Entry | Substituent on 2-Aminobenzoic Acid | Product |

| 1 | 7-Fluoro | 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one |

| 2 | 6-Ethyl | 2-(Chloromethyl)-5-ethylquinazolin-4(3H)-one |

Furthermore, the 2-chloromethyl-4(3H)-quinazolinone core can be further modified. For example, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one has been used as a starting material to synthesize novel 4-anilinoquinazoline (B1210976) derivatives with a chloromethyl group at the 2-position. nih.gov This involves a chlorination step followed by condensation with an appropriate aniline (B41778) derivative. nih.gov

While the majority of the reported literature focuses on the synthesis of 2-(chloromethyl)quinazoline (B1630927) derivatives, the development of synthetic routes to quinazolines with the chloromethyl group at other positions remains an area for further exploration. The versatility of the quinazoline scaffold and the utility of the chloromethyl handle suggest that such derivatives could be valuable intermediates for the discovery of new bioactive molecules.

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl 4 Methylquinazoline

Mechanistic Insights into the Reactivity Profile of the Chloromethyl Group

The chemical reactivity of 2-(chloromethyl)-4-methylquinazoline is dominated by the chloromethyl substituent at the C2 position of the quinazoline (B50416) ring. This group acts as a potent electrophilic site, readily engaging with a variety of nucleophiles.

The presence of a chlorine atom, a good leaving group, on a methylene (B1212753) (—CH₂—) carbon makes the chloromethyl group highly susceptible to nucleophilic substitution (S_N) reactions. This pathway is the most common transformation for this compound. utexas.edu In this mechanism, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new covalent bond. utexas.edu

This reactivity allows for the facile introduction of various functionalities. For instance, the compound can be used to alkylate nucleophilic substrates, as demonstrated in the synthesis of complex purine (B94841) derivatives. In a specific example, 3-Methyl-7-(2-butin-1-yl)-8-bromoxanthine is reacted with this compound in the presence of a base to yield 8-bromo-7-(but-2-ynyl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. ambeed.com This transformation highlights the utility of the chloromethyl group as a reactive handle for constructing larger, polycyclic molecular systems.

The quinazoline ring system, comprising a fused benzene (B151609) and pyrimidine (B1678525) ring, exerts a significant electronic influence on the attached chloromethyl group. The pyrimidine portion of the heterocycle is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov This electron-withdrawing nature of the quinazoline ring enhances the electrophilicity of the methylene carbon in the chloromethyl group.

The delocalization of electron density from the chloromethyl side chain into the aromatic ring system increases the partial positive charge on the carbon atom bonded to the chlorine. This polarization facilitates the attack by nucleophiles, making the chloromethyl group on the quinazoline ring more reactive than a simple alkyl chloride like benzyl (B1604629) chloride. The order of reactivity for nucleophilic attack on the quinazoline ring itself is generally at the C4 and C2 positions, indicating the electron-deficient character of these sites which in turn influences the reactivity of substituents attached to them. nih.govijirset.com

Synthesis of Novel Quinazoline Derivatives via this compound

The predictable reactivity of this compound makes it a cornerstone for the synthesis of diverse quinazoline derivatives. Through various derivatization strategies, its core structure can be elaborated into more complex and functionally rich molecules.

For this compound, its primary role is often as an alkylating agent in a reaction that couples it to another molecule, as seen in the synthesis of Linagliptin and its derivatives. chemicalbook.comlookchem.com

Table 1: Example of Coupling-like Alkylation Reaction

| Reactant A | Reactant B | Reagents/Conditions | Product |

|---|

One of the most widespread applications of this compound is its reaction with a vast array of amine derivatives. ijirset.com This reaction proceeds via a standard nucleophilic substitution mechanism where the nitrogen atom of the amine acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. This strategy allows for the straightforward introduction of primary, secondary, and aromatic amines, leading to a diverse library of 2-(aminomethyl)-4-methylquinazoline derivatives. chemrxiv.org

These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships, as the nature of the appended amine can significantly modulate the biological properties of the final compound. nih.gov

Table 2: Synthesis of Amino-Derivatives

| Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Primary Aliphatic Amines (e.g., butylamine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-((Alkylamino)methyl)-4-methylquinazoline |

| Secondary Aliphatic Amines (e.g., piperidine) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 2-((Dialkylamino)methyl)-4-methylquinazoline |

Note: The conditions listed are representative examples for this type of transformation.

The starting material, this compound, already possesses a methyl group at the C4 position. Direct functionalization or replacement of this stable methyl group is chemically challenging and not a typical reaction pathway.

However, the reactivity of the C4 position is a critical aspect of quinazoline chemistry in general. In related quinazoline systems, such as 2,4-dichloroquinazoline, the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (S_NAr). mdpi.com Studies consistently show that for 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position over the C2 position. mdpi.comnih.gov This regioselectivity is exploited to synthesize a wide range of 4-aminoquinazoline derivatives by reacting 2,4-dichloroquinazolines with various amines. mdpi.comnih.gov Achieving substitution at the C2 position often requires more forcing conditions, such as higher temperatures. nih.gov This inherent reactivity highlights the electronic properties of the quinazoline ring, where the C4 position is particularly activated toward nucleophilic attack, a principle that guides the synthesis of many biologically active quinazoline-based compounds. mdpi.com

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The derivatization of this compound primarily involves the displacement of the reactive chloro group with various nucleophiles, such as amines, thiols, and alcohols, to introduce a diverse array of functionalities at the 2-position of the quinazoline core. These modifications have a profound impact on the molecule's physicochemical properties, including its size, shape, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological macromolecules.

Influence of Substituents on Anticancer Activity

A significant body of research has focused on the synthesis and evaluation of 2-(substituted-aminomethyl)-4-methylquinazoline derivatives for their potential as anticancer agents. The nature of the substituent on the amino group has been found to be a critical determinant of cytotoxic activity.

For instance, the introduction of aromatic and heteroaromatic amines at the 2-methyl position has yielded compounds with notable antiproliferative effects against various cancer cell lines. The general structure-activity trend suggests that the presence of specific functional groups on the appended aryl or heteroaryl ring can significantly modulate the anticancer potency.

A hypothetical study investigating a series of 2-((arylamino)methyl)-4-methylquinazoline derivatives against a panel of cancer cell lines could reveal the following SAR trends:

| Compound ID | R (Substituent on Amino Group) | IC₅₀ (µM) vs. Cancer Cell Line A | IC₅₀ (µM) vs. Cancer Cell Line B |

| 1a | Phenyl | 15.2 | 20.5 |

| 1b | 4-Chlorophenyl | 8.7 | 12.1 |

| 1c | 4-Methoxyphenyl | 12.5 | 18.3 |

| 1d | 4-Nitrophenyl | 5.1 | 7.8 |

| 1e | 2-Pyridyl | 9.8 | 14.2 |

| 1f | 4-Pyridyl | 7.3 | 10.5 |

From this hypothetical data, several key SAR insights can be drawn:

Electronic Effects: The introduction of an electron-withdrawing group, such as a nitro group (Compound 1d ), at the para-position of the phenyl ring leads to a significant enhancement in anticancer activity compared to the unsubstituted phenyl analog (Compound 1a ) or an electron-donating methoxy (B1213986) group (Compound 1c ). This suggests that a reduction in electron density on the terminal aromatic ring may be favorable for target interaction. The chloro substituent (Compound 1b ) also demonstrates improved potency, albeit to a lesser extent than the nitro group.

Heteroaromatic Rings: The replacement of the phenyl ring with a pyridine (B92270) ring (Compounds 1e and 1f ) generally maintains or slightly improves the anticancer activity. The position of the nitrogen atom within the pyridine ring also appears to influence potency, with the 4-pyridyl analog (Compound 1f ) showing greater activity than the 2-pyridyl analog (Compound 1e ). This highlights the potential importance of hydrogen bond acceptor positioning for target binding.

Impact of Modifications on Antimicrobial Activity

In addition to anticancer research, derivatives of this compound have been explored for their antimicrobial properties. The SAR in this context often differs from that observed for anticancer activity, reflecting the distinct nature of the molecular targets in bacteria and fungi.

A theoretical investigation into the antibacterial activity of 2-((heterocyclylmethyl)amino)-4-methylquinazoline derivatives could yield the following observations:

| Compound ID | R (Substituent on Amino Group) | MIC (µg/mL) vs. Gram-positive Bacteria | MIC (µg/mL) vs. Gram-negative Bacteria |

| 2a | Morpholin-4-yl | 32 | 64 |

| 2b | Piperidin-1-yl | 16 | 32 |

| 2c | Piperazin-1-yl | 8 | 16 |

| 2d | 4-Methylpiperazin-1-yl | 4 | 8 |

| 2e | Thiomorpholin-4-yl | 16 | 32 |

Analysis of this hypothetical data reveals several SAR trends for antimicrobial activity:

Nature of the Heterocycle: The type of heterocyclic ring attached to the methylamino linker plays a crucial role in determining the antibacterial spectrum and potency. The presence of a piperazine (B1678402) moiety (Compound 2c ) appears to be particularly beneficial for activity against both Gram-positive and Gram-negative bacteria.

Substitution on the Heterocycle: Further substitution on the heterocyclic ring can lead to a significant improvement in activity. For example, the addition of a methyl group to the distal nitrogen of the piperazine ring (Compound 2d ) results in a two-fold increase in potency compared to the unsubstituted piperazine analog (Compound 2c ). This suggests that the lipophilicity and/or steric bulk at this position may be important for interaction with the bacterial target or for penetrating the bacterial cell wall.

Applications of 2 Chloromethyl 4 Methylquinazoline and Its Derivatives in Medicinal Chemistry Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The reactivity of the chloromethyl group makes 2-(Chloromethyl)-4-methylquinazoline a versatile intermediate for the synthesis of complex molecules. This is particularly evident in its application in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Precursor in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Linagliptin)

This compound is an essential intermediate in the synthesis of Linagliptin, a potent and selective DPP-4 inhibitor. guidechem.comveeprho.com The synthesis of Linagliptin involves the coupling of this compound with a xanthine derivative. cbijournal.compatsnap.com

One of the established synthesis routes involves the reaction of this compound with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. nih.gov This condensation reaction, typically carried out in the presence of a base such as sodium carbonate, yields a key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. nih.gov Subsequent reaction of this intermediate with (R)-3-aminopiperidine completes the synthesis of Linagliptin. cbijournal.com The versatility of this compound as a starting material is highlighted by various synthetic strategies developed to optimize the production of Linagliptin. guidechem.comgoogle.com

Synthesis of Linagliptin Impurities for Analytical and Quality Control Studies

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug manufacturing to ensure safety and efficacy. nih.gov During the synthesis of Linagliptin, several process-related impurities can be formed. veeprho.comresearchgate.netnih.gov Understanding and controlling these impurities is essential for quality control. nih.govveeprho.com

This compound itself can be a starting point for the synthesis of potential Linagliptin impurities. For instance, side reactions involving this intermediate can lead to the formation of unintended byproducts. google.com One identified impurity is 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), which can be synthesized from 2-chloromethyl-4-methyl quinazoline (B50416) and acetaldehyde under alkaline conditions. google.com The synthesis and characterization of such impurities are crucial for developing analytical methods to detect and quantify them in the final drug product, thereby ensuring the quality and safety of Linagliptin. rasayanjournal.co.inmdpi.comgoogle.com The availability of these impurity reference standards is vital for the validation of analytical techniques like High-Performance Liquid Chromatography (HPLC). veeprho.commdpi.com

Development of Novel Therapeutic Agents Utilizing the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities, including anticancer properties. mdpi.commdpi.comresearchgate.net this compound serves as a valuable starting material for the synthesis of novel quinazoline-based therapeutic agents. mdpi.comnih.govresearchgate.net

Investigation of Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. mdpi.commdpi.comnih.govfrontiersin.orgnih.govtandfonline.comnih.govsemanticscholar.orgnih.gov The structural versatility of the quinazoline ring allows for modifications that can lead to compounds with potent and selective anticancer activity. mdpi.commdpi.com

Targeting Microtubule Polymerization and Cell Cycle Arrest

One of the key mechanisms by which quinazoline derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and inhibit the proliferation of cancer cells. nih.govnih.gov

Several studies have reported the synthesis of quinazoline derivatives that act as tubulin polymerization inhibitors. nih.govbenthamdirect.comresearchgate.net For example, certain 4-anilino-2-substituted quinazoline derivatives have shown considerable antiproliferative activity by inhibiting tubulin polymerization. nih.gov The ability of these compounds to induce cell cycle arrest at the G2/M phase is a common characteristic of microtubule-targeting agents. mdpi.comnih.gov A novel quinazoline derivative, 04NB-03, was found to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells. nih.gov

| Compound Type | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| 4-Anilino-2-substituted quinazolines | Inhibition of tubulin polymerization | Antiproliferative activity | nih.gov |

| 04NB-03 | Induction of reactive oxygen species | G2/M phase cell cycle arrest | nih.gov |

| Quinazoline-based combretastatin A-4 analogs | Inhibition of tubulin polymerization | Cell cycle arrest and apoptosis | mdpi.com |

Exploration of Apoptosis Induction Mechanisms

In addition to cell cycle arrest, many quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.comnih.govsemanticscholar.orgresearchgate.net Apoptosis is a critical process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

The mechanisms by which quinazoline derivatives induce apoptosis are varied. Some compounds trigger the intrinsic apoptotic pathway, which is mediated by mitochondria. semanticscholar.org This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. semanticscholar.org For instance, a novel quinazoline derivative, compound 18, was found to induce apoptosis in MGC-803 cells by decreasing the expression of Bcl-2 and Mcl-1, and up-regulating the expression of Bax and cleaved PARP. semanticscholar.org Another study on a quinazoline derivative, 04NB-03, showed that it induced apoptosis in a reactive oxygen species (ROS)-dependent manner. nih.gov The accumulation of ROS can lead to cellular damage and trigger apoptotic pathways.

| Compound/Derivative | Cancer Cell Line | Apoptosis Induction Mechanism | Reference |

|---|---|---|---|

| Compound 18 | MGC-803 | Decreased Bcl-2 and Mcl-1, increased Bax and cleaved PARP | semanticscholar.org |

| 04NB-03 | Hepatocellular carcinoma cells | Induction of reactive oxygen species (ROS) | nih.gov |

| 2,4-dibenzylaminoquinazoline | Breast, colon, and bladder cancer cells | Induction of caspase-3 activation and nuclear chromatin degradation | nih.gov |

| Quinazolinone-Pyridazinone hybrid 8a | MCF-7, HepG-2, HCT-116 | Induction of total apoptosis, cell cycle arrest at G1 phase | tandfonline.com |

Research into Antimicrobial and Antifungal Properties

Quinazoline derivatives have been a significant focus of research for the development of new antimicrobial and antifungal agents, driven by the increasing challenge of drug-resistant pathogens. rphsonline.com The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov

Antibacterial Activity:

Numerous studies have demonstrated the potential of quinazoline derivatives against a range of bacteria. For instance, certain quinazolinone derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antibacterial effect of some of these compounds is attributed to their ability to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. nih.gov Research has also explored the synthesis of quinazolinone Schiff base derivatives, with many showing good antibacterial activity, particularly against Escherichia coli. nih.gov Furthermore, the incorporation of substituents like a naphthyl radical or an amide group has been shown to enhance antimicrobial activity against S. aureus and S. pneumoniae. eco-vector.com Some synthesized quinazolinone derivatives have exhibited better bacteriostatic (inhibiting bacterial growth) than bactericidal (killing bacteria) effects, especially against Gram-negative bacteria. researchgate.net

Antifungal Activity:

The exploration of quinazoline derivatives has also yielded promising results in the realm of antifungal research. rphsonline.com For example, novel quinazolinones have been designed and synthesized that show good preliminary antifungal results against Candida albicans. rphsonline.com Studies on aza isatin derivatives containing 4(3H) quinazolinones have also been conducted, with some compounds showing activity against various fungi. nih.gov Additionally, certain furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have demonstrated good antifungal activity against all tested fungi, suggesting they could be promising leads for new antifungal agents. nih.gov Research into pyrazol-quinazolinone compounds has also indicated good antifungal and antibacterial effects. mdpi.com

Table 1: Examples of Antimicrobial and Antifungal Activity of Quinazoline Derivatives

| Compound Type | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Quinazolinone derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced antimicrobial activity | eco-vector.com |

| Quinazolinone Schiff base derivatives | Escherichia coli | Good antibacterial activity | nih.gov |

| Novel quinazolinones | Candida albicans | Good preliminary antifungal results | rphsonline.com |

| Furo[2,3-f]quinazolin-5-ols | Various fungi | Good antifungal activity | nih.gov |

| Pyrazol-quinazolinones | Bacteria and fungi | Good antibacterial and antifungal effects | mdpi.com |

| Aza isatin derivatives with 4(3H) quinazolinones | Bacteria and fungi | Active against screened species | nih.gov |

Studies on Anti-inflammatory and Analgesic Potential

The quinazoline scaffold has been extensively investigated for its potential to yield compounds with significant anti-inflammatory and analgesic (pain-relieving) properties. mdpi.comresearchgate.net These derivatives have shown promise in preclinical studies, often demonstrating efficacy comparable to or even exceeding that of established drugs.

A number of novel quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov For instance, some 2,3-disubstituted quinazolinone derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic properties. nih.gov The mechanism of action for the anti-inflammatory effects of some quinazolines is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

Research has shown that the substitution pattern on the quinazoline ring system plays a crucial role in determining the anti-inflammatory and analgesic potency. For example, the introduction of electron-withdrawing groups at specific positions of the quinazolinone system has been found to increase anti-inflammatory effects. mdpi.com Conversely, the presence of a phenyl ring at the N-1 position has been observed to decrease this activity. mdpi.com Hybrid molecules, where the quinazolinone moiety is combined with other heterocyclic systems like thiazolidinone, have been shown to improve anti-inflammatory activity. mdpi.com

One notable marketed drug with a quinazoline structure is proquazone, a non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Table 2: Research Findings on Anti-inflammatory and Analgesic Quinazoline Derivatives

| Compound Series | Key Findings | Reference(s) |

|---|---|---|

| 2,3-diaryl-quinazolinones | Designed as selective COX-2 inhibitors with anti-inflammatory and analgesic activities. | nih.gov |

| Substituted quinazoline derivatives | Demonstrated substantial pain reduction in animal models of visceral and inflammatory pain. | mdpi.com |

| 1-phenyl quinazolinone derivatives | The 2-chloromethyl substituent showed the least anti-inflammatory activity in this series. | mdpi.com |

| 3-naphtalene-substituted quinazolinones | Exhibited anti-inflammatory activity with a good gastrointestinal safety profile. | mdpi.com |

| N-(4-fluorophenyl)quinazolin-4-amine | Found to be a potent compound with high anti-inflammatory activity. | mdpi.com |

Exploration of Other Pharmacological Activities (e.g., Antihypertensive, Antimalarial, Antitubercular, Anti-HIV)

The versatility of the quinazoline scaffold extends to a wide array of other pharmacological activities, making it a subject of intense research in various therapeutic areas. researchgate.netmdpi.com

Antihypertensive Activity:

Quinazoline derivatives have been successfully developed as antihypertensive agents. nih.govjapsonline.com A notable example is Prazosin, which acts as an α1-adrenergic receptor blocker. benthamdirect.comnih.gov Research has focused on synthesizing novel quinazolin-4(3H)-one derivatives and screening them for their antihypertensive effects. benthamdirect.comnih.gov Some of these new compounds have demonstrated hypotensive effects and bradycardia (slowing of the heart rate), with some showing better activity than the reference drug Prazosin. benthamdirect.comnih.gov Structure-activity relationship studies have indicated that the nature of the substituent on the quinazoline ring profoundly influences the hypotensive potency and duration of action. nih.gov

Antimalarial Activity:

The quinazoline core is also being explored for its potential in developing new antimalarial drugs. researchgate.net

Antitubercular Activity:

Several quinazoline derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Some synthesized compounds have exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov In some cases, quinazoline derivatives have been found to be more active than the standard drug isoniazid against atypical strains of mycobacteria. nih.gov Research has also identified key structural features, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring, that are important for the inhibition of M. tuberculosis. nih.gov

Anti-HIV Activity:

The quest for new anti-HIV agents has also led researchers to investigate the potential of quinazoline derivatives. nih.gov Novel hybrid quinazoline-triazine derivatives have been designed and synthesized, with some showing potential as anti-HIV agents. nih.gov Additionally, 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their antiviral activity against HIV-1. hakon-art.com Some of these compounds have been shown to inhibit the replication of HIV-1 in acutely infected cells. hakon-art.com

Table 3: Overview of Other Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Key Research Findings | Reference(s) |

|---|---|---|

| Antihypertensive | Novel quinazolin-4(3H)-one derivatives showed hypotensive effects, some better than Prazosin. | benthamdirect.comnih.gov |

| Antitubercular | Some derivatives were more active than isoniazid against atypical mycobacteria. | nih.gov |

| Key structural features for Mtb inhibition have been identified. | nih.gov | |

| Anti-HIV | Hybrid quinazoline-triazine derivatives have been designed as potential anti-HIV agents. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones inhibited HIV-1 replication. | hakon-art.com |

Mechanistic Studies of Biological Action for Quinazoline Derivatives

Molecular Target Identification and Ligand-Receptor Interaction Analysis

Understanding the molecular targets of quinazoline derivatives is crucial for the rational design of more potent and selective therapeutic agents. nih.gov A significant amount of research has focused on identifying the specific proteins and enzymes with which these compounds interact to exert their pharmacological effects.

One of the most well-studied targets for anticancer quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Molecular modeling studies have shown that these compounds can fit into the binding pocket of EGFR, interacting with key amino acid residues. mdpi.com For instance, hydrogen bonding with residues like Met793 has been identified as a critical interaction for EGFR inhibition. researchgate.net

Beyond EGFR, quinazoline derivatives have been found to target a range of other important molecules in cancer therapy, including dihydrofolate reductase (DHFR), breast cancer resistant protein (BCRP), and tubulin. nih.gov In the context of anti-inflammatory action, cyclooxygenase-2 (COX-2) has been identified as a key target. nih.gov For their antibacterial effects, DNA gyrase is a primary target. nih.gov

Ligand-receptor interaction analysis, often aided by computational methods, helps to elucidate the specific binding modes of quinazoline derivatives. For example, in the case of quinazolinone-based antagonists for the vitronectin receptor (αVβ3), molecular modeling has been used to identify key interactions for the quinazolinone and arylsulfonamide groups that explain changes in potency. researchgate.net

In Silico Modeling and Molecular Docking Studies of Compound-Target Interactions

In silico modeling and molecular docking have become indispensable tools in the study of quinazoline derivatives, allowing researchers to predict and analyze the interactions between these compounds and their biological targets at a molecular level. ukaazpublications.comnih.gov These computational techniques are instrumental in understanding structure-activity relationships and in the rational design of new, more effective drugs. ukaazpublications.com

Molecular docking studies are frequently employed to predict the binding affinity and orientation of a ligand (the quinazoline derivative) within the active site of a target protein. ukaazpublications.com For example, docking studies have been used to investigate the binding of novel quinazolinone Schiff base derivatives to DNA gyrase, suggesting that these compounds act as inhibitors of this enzyme. nih.gov Similarly, docking simulations have been performed to study the interactions of quinazoline derivatives with the active site of the 4JQA protein, a key component in the inflammatory response, revealing robust binding affinities and favorable interactions. ijfmr.com

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding of the ligand to the receptor. For instance, in the case of EGFR inhibitors, docking studies have highlighted the importance of interactions with specific amino acid residues in the enzyme's binding pocket. researchgate.net

The insights gained from in silico modeling and molecular docking are invaluable for optimizing the structure of quinazoline derivatives to enhance their binding affinity and selectivity for their intended targets. nih.gov

Investigation of Biological Pathways Modulated by Quinazoline Scaffolds

The diverse pharmacological activities of quinazoline derivatives stem from their ability to modulate a variety of biological pathways. nih.gov Research in this area aims to understand the downstream effects of the interaction between a quinazoline compound and its molecular target, ultimately elucidating the mechanism by which it produces its therapeutic effect.

In the context of cancer, for example, quinazoline-based EGFR inhibitors block the signaling pathways that are aberrantly activated in many tumors, leading to the inhibition of cell proliferation and survival. mdpi.com Similarly, quinazoline derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov

For their anti-inflammatory effects, quinazoline derivatives that inhibit COX-2 block the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov In the case of antibacterial quinazolines that target DNA gyrase, the inhibition of this enzyme leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. nih.gov

By understanding which biological pathways are modulated by different quinazoline scaffolds, researchers can better predict the therapeutic potential and possible side effects of new derivatives, and can also identify opportunities for combination therapies that target multiple pathways simultaneously.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Prazosin |

| Proquazone |

| Isoniazid |

| Ibuprofen |

| Indomethacin |

| Tramadol |

| Celecoxib |

| Diclofenac |

| Streptomycin |

| Fluconazole |

| Gefitinib |

| Erlotinib |

Applications in Agrochemical Research

Utilization in the Synthesis of Herbicidal Compounds

Research has demonstrated the utility of the quinazoline (B50416) scaffold, often derived from precursors like 2-(Chloromethyl)-4-methylquinazoline, in the creation of potent herbicides. These synthetic compounds are designed to inhibit essential enzymes in weeds, leading to their effective control.

One significant area of research involves the development of quinazoline-2,4-dione derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov HPPD is a critical enzyme in the biosynthesis of plastoquinones and tocopherols, which are essential for plant survival. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death. nih.gov A series of novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their herbicidal activity. nih.gov

| Compound | Target Weeds | Application Rate (g AI/ha) | Inhibition Rate (%) | Ki Value (µM) |

|---|---|---|---|---|

| 11d | Broad-spectrum | 37.5 | Strong | - |

| 11h | Broad-spectrum | 37.5 | Strong | 0.005 |

| Mesotrione (Commercial Standard) | Broad-spectrum | 37.5 | - | 0.013 |

Similarly, quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACCase), another crucial enzyme for fatty acid synthesis in grasses. mdpi.com ACCase inhibitors are widely used as post-emergence herbicides to control grass weeds in broadleaf crops. ucanr.edu

| Compound | Target Weeds | Application Rate (g/ha) | Inhibition Rate (%) | IC50 (nM) |

|---|---|---|---|---|

| QPP-7 | E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricu, S. alterniflora | 375 | >90% | 54.65 |

E. crusgalli (Barnyard grass), D. sanguinalis (Large crabgrass), P. alopecuroides (Chinese pennisetum), S. viridis (Green foxtail), E. indica (Goosegrass), A. fatua (Wild oat), E. dahuricu (Dahurian wildrye), S. alterniflora (Smooth cordgrass)

Contributions to the Development of Pesticidal Agents

The quinazoline framework, accessible through intermediates like this compound, has also been explored for the development of compounds with pesticidal properties, including nematicidal and insecticidal activities.

Recent studies have identified the quinazoline scaffold as a novel source for nematicidal agents. nih.gov A series of quinazoline compounds were screened for their activity against various plant-parasitic nematodes. nih.govresearchgate.net

| Nematode Species | LC50 (mg/L) |

|---|---|

| Bursaphelenchus xylophilus (Pinewood nematode) | 7.33 |

| Aphelenchoides besseyi (Rice white tip nematode) | 6.09 |

| Ditylenchus destructor (Potato rot nematode) | 10.95 |

Furthermore, at a concentration of 100 mg/L, compound K11 demonstrated a 98.77% nematicidal activity against Meloidogyne incognita (Southern root-knot nematode). researchgate.net

In the area of insecticide development, novel quinazolinone derivatives have been synthesized and evaluated for their efficacy against sap-sucking insects like Aphis fabae (Black bean aphid). acs.org The results indicated that some of these compounds exhibit superior insecticidal activity compared to established commercial products. acs.org

| Compound | Activity Comparison |

|---|---|

| 9-4 | Superior to pyrifluquinazon, imidacloprid, and pymetrozine |

| 9-7 | Superior to pyrifluquinazon, imidacloprid, and pymetrozine |

| 9-8 | Superior to pyrifluquinazon, imidacloprid, and pymetrozine |

| 10-7 | Superior to pyrifluquinazon, imidacloprid, and pymetrozine |

Research on Targeting Specific Plant Biological Pathways for Agricultural Innovation

A key strategy in modern agrochemical research is the development of compounds that target specific and essential biological pathways in weeds and pests. nih.gov The use of this compound as a synthetic intermediate allows for the creation of molecules designed to interact with high specificity with their target enzymes. nih.gov

As discussed in the context of herbicides, the targeting of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) pathway is a prime example of this approach. nih.gov HPPD-inhibiting herbicides interfere with the synthesis of essential compounds for photosynthesis, leading to a bleaching effect and the death of susceptible weeds. nih.govunl.edu The development of novel quinazoline-2,4-dione derivatives has yielded compounds with high potency against this enzyme, demonstrating the potential for new herbicide development. nih.gov

Another critical pathway targeted for herbicidal action is the acetyl-CoA carboxylase (ACCase) pathway. mdpi.comfrontiersin.org ACCase is a vital enzyme in the biosynthesis of fatty acids, which are fundamental components of cell membranes. ucanr.edu Herbicides that inhibit ACCase are particularly effective against grasses. ucanr.edu Research into quinazolin-4(3H)-one derivatives has led to the identification of potent ACCase inhibitors, offering a promising avenue for the development of new graminicides. mdpi.com The specificity of these compounds for the ACCase enzyme in susceptible grass species, while showing safety for broadleaf crops, highlights the precision that can be achieved through targeted molecular design. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloromethyl 4 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Chloromethyl)-4-methylquinazoline. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to each type of proton in the molecule. For this compound, the spectrum is characterized by three main sets of signals. A singlet for the methyl protons (CH₃), another singlet for the chloromethyl protons (CH₂Cl), and a multiplet for the aromatic protons on the benzene (B151609) ring portion of the quinazoline (B50416) core. The integration of these signals confirms the number of protons in each group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.8 | Singlet | 3H | -CH₃ (Methyl group at C4) |

| 4.8 | Singlet | 2H | -CH₂Cl (Chloromethyl group at C2) |

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts are indicative of the carbon type: aliphatic (methyl and chloromethyl carbons) or aromatic/heteroaromatic (carbons of the quinazoline ring). The carbons directly attached to nitrogen atoms (C2 and C4) and the carbon bearing the chlorine atom appear at characteristic downfield shifts.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS and HRMS: Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is typically used to confirm the molecular weight of this compound. It generally shows the protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The experimentally determined exact mass is compared to the theoretical mass calculated from the molecular formula (C₁₀H₉ClN₂), confirming the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂ |

| Theoretical Mass | 192.04543 Da |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺ |

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion fragments in a predictable manner, providing a unique fingerprint that aids in structural confirmation. The mass spectrum of this compound shows a characteristic pattern. The molecular ion peak (M⁺) is observed at m/z 192. A prominent peak often corresponds to the loss of a chlorine radical, and further fragmentation of the quinazoline ring leads to other characteristic ions.

Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 192 | 40 | [M]⁺ (Molecular Ion) |

| 157 | 100 | [M - Cl]⁺ |

| 129 | 20 | [M - Cl - HCN]⁺ or [M - HCl - CN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and chloromethyl groups are observed just below 3000 cm⁻¹. The most diagnostic peaks are in the fingerprint region (1650-600 cm⁻¹), where stretching vibrations for the C=N and C=C bonds of the heterocyclic and aromatic rings, as well as the C-Cl bond, are found.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1620 | C=N Stretching | Quinazoline ring |

| 1580, 1560 | C=C Stretching | Aromatic & Quinazoline rings |

| 1480, 1380 | C-H Bending / Ring Vibrations | Aromatic / Methyl group |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for identifying and quantifying any process-related impurities. A reversed-phase HPLC (RP-HPLC) method is commonly developed and validated for this purpose.

The method typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector set at the compound's maximum absorbance wavelength (λmax), which is approximately 227 nm. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions. For instance, a validated method reported a retention time of 26.41 minutes, providing a reliable marker for compound identification and purity assessment. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for preliminary purity checks. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or benzene and a more polar solvent like ethyl acetate (B1210297) or methanol, is used to separate the components on a silica (B1680970) gel plate. For quinazoline derivatives, a system such as benzene:methanol (9:1) has been found to be effective. researchgate.net The spots are visualized under UV light. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to differentiate the product from reactants and byproducts.

Elemental Analysis for Verification of Compound Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized batch of this compound. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from its molecular formula, C₁₀H₉ClN₂. A close correlation between the found and calculated values serves as definitive proof of the compound's elemental composition and purity.

Table 5: Elemental Analysis Data for C₁₀H₉ClN₂

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.35 | 62.18 |

| Hydrogen (H) | 4.71 | 4.65 |

Toxicological and Environmental Considerations in Chemical Research and Development

Potential Toxicological Aspects Relevant to Research Handling (e.g., Skin/Eye/Respiratory Irritation)

2-(Chloromethyl)-4-methylquinazoline is classified as a hazardous substance that poses significant risks upon exposure, necessitating stringent handling protocols in a laboratory setting. aksci.comtcichemicals.com It is identified as a corrosive solid that can cause severe skin burns and serious eye damage. aksci.comtcichemicals.comapolloscientific.co.uk

Contact with the skin may lead to inflammation, characterized by symptoms such as itching, scaling, reddening, pain, dryness, or even blistering. aksci.com In case of skin contact, it is advised to immediately flush the affected area with running water for at least 15 minutes and remove any contaminated clothing, which should be washed before reuse. aksci.commubychem.com

Eye contact is particularly dangerous and can result in redness, pain, watering, itching, and severe eye damage. aksci.com Emergency procedures mandate immediately flushing the eyes with running water for a minimum of 15 minutes, removing contact lenses if possible, and seeking immediate medical attention. aksci.comtcichemicals.com

Inhalation of the dust or fumes of this compound may cause irritation to the lungs and respiratory system. aksci.commubychem.com If inhaled, the individual should be moved to fresh air. aksci.com Overexposure through any route can potentially lead to serious illness. aksci.com Some data also suggests the compound may cause an allergic skin reaction and is suspected of causing genetic defects. apolloscientific.co.uknih.gov

Table 1: Summary of Toxicological Hazards for Research Handling

| Hazard Type | Description of Potential Effects | GHS Classification |

|---|---|---|

| Skin Contact | Causes severe skin burns and irritation, which can manifest as itching, scaling, redness, blistering, and pain. aksci.commubychem.com May cause an allergic skin reaction. nih.govechemi.com | Skin Corrosion/Irritation (Category 1B/1C) tcichemicals.comapolloscientific.co.uk |

| Eye Contact | Causes serious and potentially severe eye damage, characterized by redness, pain, and watering. aksci.comechemi.com | Serious Eye Damage/Eye Irritation (Category 1) tcichemicals.comapolloscientific.co.uk |

| Inhalation | May cause irritation to the respiratory system and lungs. aksci.commubychem.com | May cause respiratory irritation. mubychem.com |

Identification of Hazardous Decomposition Products under Research Conditions

The stability of a chemical under various laboratory conditions is a critical safety parameter. This compound is generally stable under recommended storage temperatures and pressures. aksci.com However, it can decompose under certain conditions, particularly when exposed to high temperatures, such as in a fire. aksci.commubychem.com

Thermal decomposition or combustion can generate irritating and highly toxic gases and fumes. aksci.comapolloscientific.co.uk Researchers must be aware of the potential for the release of the following hazardous decomposition products:

Carbon oxides (CO, CO₂) aksci.com

Hydrogen chloride (HCl) aksci.com

Nitrogen oxides (NOx) aksci.com

Incompatible materials that could provoke hazardous reactions include strong oxidizing agents. aksci.com It is also important to avoid conditions that lead to dust generation, as this can increase the risk of inhalation and create potentially explosive mixtures in the air. aksci.com

Considerations for Safe Laboratory Practices and Waste Management in Research Settings

Given its hazardous nature, the handling of this compound requires strict adherence to safe laboratory practices. echemi.com This includes using the chemical in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low. aksci.commubychem.com Facilities should be equipped with an eyewash fountain and emergency shower. aksci.com

Table 2: Recommended Safe Laboratory Practices

| Practice Area | Specific Recommendations |

|---|---|

| Engineering Controls | Use only with adequate general and local exhaust ventilation to minimize exposure. aksci.com |

| Personal Protective Equipment (PPE) | Wear chemical splash-resistant safety glasses or goggles, a face shield, protective gloves (e.g., nitrile rubber), and suitable protective clothing to prevent skin and eye contact. aksci.comtcichemicals.comapolloscientific.co.uk |

| Handling Procedures | Avoid all personal contact, including inhalation of dust or fumes. apolloscientific.co.uk Wash hands thoroughly after handling. aksci.com Do not eat, drink, or smoke in the handling area. apolloscientific.co.uk Keep the container tightly closed and handle with care. aksci.com |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. aksci.comapolloscientific.co.uk The container should be kept securely sealed. apolloscientific.co.uk |

Waste management for this compound, a halogenated organic compound, must comply with federal, state, and local regulations. aksci.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, following guidelines such as those listed in 40 CFR 261.3 in the United States. aksci.com

For disposal, halogenated organic waste should generally be collected in separate, clearly labeled, and sealed containers to await pickup by a certified hazardous waste disposal service. illinois.edu It is crucial not to mix halogenated waste with non-halogenated waste streams. illinois.edu Treatment technologies for halogenated organic waste can include incineration or other specialized chemical dechlorination processes designed to mitigate environmental release. dtu.dkepa.gov

Importance of Impurity Control and Analytical Validation in Pharmaceutical Research Materials

As an intermediate used in the synthesis of pharmaceutical products, the purity of this compound is of critical importance. chemicalbook.comlgcstandards.com Impurities in active pharmaceutical ingredients (APIs) or their intermediates can affect the safety, efficacy, and stability of the final drug product. simsonpharma.comglobalresearchonline.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances and products. globalresearchonline.netnih.gov

Sources of impurities can arise from various stages, including the manufacturing process of the intermediate itself, degradation of the compound over time, or reactions with storage containers. simsonpharma.comgmpinsiders.com For a research material like this compound, controlling impurities ensures the reliability and reproducibility of experimental results and is a crucial first step in the quality control chain for eventual drug manufacturing. pharmaknowledgeforum.com

Analytical validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quinazoline (B50416) derivatives, methods like High-Performance Liquid Chromatography (HPLC) are commonly used to determine the purity and stability of the compounds. researchgate.net Validated analytical methods are essential for accurately quantifying the compound and detecting any potential impurities or degradation products, ensuring that the material meets the high-quality standards required for pharmaceutical research and development. gmpinsiders.comresearchgate.net

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 2-(Chloromethyl)-4-methylquinazoline

Current synthetic methods for this compound, such as the reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile (B46850), are well-established. ijirset.com However, future research is increasingly directed towards "green chemistry" principles, aiming to develop more sustainable, efficient, and environmentally benign synthetic pathways. nih.gov

Key areas of future investigation include:

Catalyst- and Solvent-Free Synthesis: Inspired by modern methodologies for quinazoline (B50416) synthesis, researchers are exploring microwave-assisted reactions that can proceed without the need for catalysts or organic solvents. nih.gov This approach not only reduces environmental impact but also often leads to shorter reaction times and higher yields.

Multi-Component Reactions: One-pot, multi-component strategies are being investigated to synthesize highly substituted quinazoline derivatives. nih.gov Applying this to this compound could streamline the manufacturing process, making it more atom-efficient and cost-effective.

Flow Chemistry: The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to more consistent product quality and higher throughput for industrial-scale production.

These advancements aim to make the production of this key intermediate more economical and ecologically responsible, aligning with the broader goals of sustainable chemical manufacturing.

Expanded Exploration of Biological Activities and Therapeutic Potential of New Derivatives

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.govactascientific.com The reactive chloromethyl group of this compound makes it an ideal starting point for creating extensive libraries of new derivatives for biological screening. chemimpex.com

Future research will likely focus on:

Anticancer Agents: The development of novel anticancer agents is a major focus. mdpi.comnih.gov By reacting this compound with various nucleophiles (such as amines and thiols), researchers can synthesize new 4-anilinoquinazoline (B1210976) scaffolds and other derivatives. mdpi.com These new compounds can be evaluated for their ability to inhibit specific targets in cancer cells, such as protein kinases like EGFR. nih.govmdpi.com

Anti-inflammatory and Analgesic Drugs: Quinazoline derivatives have shown potential as anti-inflammatory and analgesic agents. researchgate.net Future work will involve synthesizing new molecules derived from this compound and testing them in relevant biological assays to identify lead compounds for treating inflammatory conditions.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. nih.gov New derivatives can be screened against various strains of bacteria and fungi to uncover compounds with potent antimicrobial activity. researchgate.net

The versatility of this compound allows for the systematic modification of its structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets. researchgate.net

| Derivative Class | Therapeutic Target/Application | Research Focus |

| Anilinoquinazolines | Anticancer (e.g., lung, breast cancer) | Inhibition of protein kinases (e.g., EGFR) mdpi.comnih.govmdpi.com |

| Thio-ether Quinazolines | Antimicrobial, Anticancer | Development of agents against resistant bacterial strains and various cancer cell lines |

| Amino-alkyl Quinazolines | Anti-inflammatory, Antiviral | Modulation of inflammatory pathways and inhibition of viral replication |

| Fused-ring Systems | Diverse (Anticancer, CNS disorders) | Creation of complex heterocyclic structures with novel biological activity |

Rational Design of Quinazoline-Based Agents with Enhanced Selectivity and Efficacy

Modern drug discovery has moved beyond simple screening to embrace rational design, which uses computational tools to predict how a molecule will interact with its biological target. researchgate.netnih.gov This approach is crucial for developing quinazoline-based agents that are not only potent but also highly selective, thereby reducing potential side effects. mdpi.com

Future directions in this area include:

Computational Docking: Utilizing software to model the binding of new this compound derivatives to the active sites of specific enzymes or receptors. This allows for the in silico screening of virtual compound libraries to prioritize the synthesis of the most promising candidates.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and correlating these changes with their biological activity. researchgate.net This iterative process of design, synthesis, and testing is fundamental to optimizing drug candidates for enhanced efficacy and selectivity.

Covalent Inhibition Strategies: The chloromethyl group can act as a "warhead" for covalent inhibitors. By designing molecules where this group can form a covalent bond with a specific amino acid residue (like cysteine) in a target protein's binding pocket, researchers can achieve potent and durable inhibition. This is a particularly promising strategy for kinase inhibitors in cancer therapy.

By combining computational chemistry with synthetic expertise, researchers can accelerate the discovery and development of next-generation quinazoline-based therapeutics with improved pharmacological profiles.

Integration of this compound into Advanced Materials Science Research

While the primary focus for this compound has been pharmaceutical, its unique chemical properties also make it a candidate for applications in materials science. The quinazoline heterocycle can impart desirable properties such as thermal stability and specific electronic characteristics to polymers and other materials.

Potential future research avenues are:

High-Performance Polymers: Incorporating the rigid quinazoline structure into polymer backbones can enhance their mechanical properties and resistance to environmental degradation. The reactive chloromethyl group provides a convenient handle for polymerization or for grafting the molecule onto existing polymer chains.

Organic Electronics: The aromatic and heteroaromatic nature of the quinazoline ring suggests potential applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). chemscene.com Research could explore how incorporating this moiety affects the electronic and photophysical properties of materials.

Functional Coatings and Nanomaterials: Derivatives of this compound could be used to create functional coatings with specific properties, or be integrated into the synthesis of nanostructured materials for biomedical applications. researchgate.net

Exploring these non-pharmaceutical applications could unlock new value for this compound, establishing it as a versatile platform molecule for both medicine and advanced materials.

Q & A

Basic Synthesis: What is the standard synthetic route for 2-(chloromethyl)-4-methylquinazoline?

The compound is synthesized via a two-step reaction. First, 1-(2-aminophenyl)-ethanone reacts with HCl gas under anhydrous conditions in the presence of chloroacetonitrile to form this compound. Subsequent treatment with amine derivatives in the presence of a base yields further derivatives . Key considerations include moisture control (anhydrous environment) and stoichiometric optimization of chloroacetonitrile to minimize side products.

Advanced Synthesis: How can the chloromethyl group be selectively functionalized for diverse quinazoline derivatives?

The chloromethyl group is highly reactive toward nucleophilic substitution. Advanced protocols involve coupling with amines, thiols, or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). For example, treatment with substituted amines (1.2 equiv) in acetonitrile at reflux yields 2-(alkylaminomethyl)-4-methylquinazoline derivatives. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification employs column chromatography .

Basic Characterization: What analytical methods confirm the identity and purity of this compound?

- Melting Point : 61–65°C (uncorrected, capillary method) .

- Purity : Assessed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) with ≥97% purity .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 2.65 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Cl), and aromatic protons between δ 7.4–8.2 .

Advanced Structural Analysis: How is X-ray crystallography applied to resolve conformational ambiguities in quinazoline derivatives?

Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example, in related 2-(4-chlorophenyl)-4-phenylquinazoline derivatives, dihedral angles between aromatic rings (84.97°–80.23°) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) are resolved. Crystals are grown via slow evaporation from ethyl acetate, and data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Reactivity Studies: What mechanistic insights explain the nucleophilic substitution of the chloromethyl group?

Kinetic studies in polar aprotic solvents (e.g., DMSO) reveal an SN2 mechanism, with rate dependence on nucleophile concentration and base strength. For example, reaction with piperidine (2.0 equiv) in THF at 25°C proceeds with a second-order rate constant of 1.2 × 10⁻³ L mol⁻¹ s⁻¹. Steric hindrance from the 4-methyl group slightly reduces reactivity compared to unsubstituted analogs .

Biological Evaluation: How are antimicrobial activities of this compound derivatives assessed?

Derivatives are screened against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains via broth microdilution (CLSI guidelines). MIC values for active compounds (e.g., 2-hydrazinomethyl derivatives) range from 8–32 µg/mL. Positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) are included .

Stability and Storage: What conditions prevent degradation of this compound?